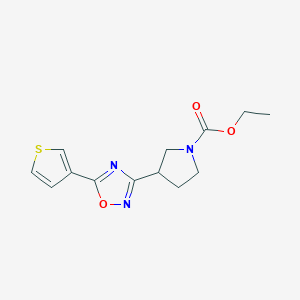
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a complex structure incorporating a thiophene ring, an oxadiazole ring, and a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized via the cyclization of a hydrazide with a carboxylic acid derivative. For instance, thiophene-3-carboxylic acid can be converted to its corresponding hydrazide, which then reacts with ethyl chloroformate under basic conditions to form the oxadiazole ring.
-
Pyrrolidine Ring Introduction: : The pyrrolidine ring can be introduced through a nucleophilic substitution reaction. A suitable precursor, such as ethyl 3-bromopyrrolidine-1-carboxylate, can react with the oxadiazole derivative to form the desired product.
-
Final Coupling: : The final step involves coupling the thiophene-oxadiazole intermediate with the pyrrolidine derivative under appropriate conditions, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the compound meets industrial standards.
化学反应分析
Types of Reactions
-
Oxidation: : The thiophene ring in Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to sulfoxide or sulfone derivatives.
-
Reduction: : The oxadiazole ring can be reduced under catalytic hydrogenation conditions, often using palladium on carbon (Pd/C) as a catalyst, to yield the corresponding amine derivatives.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where nucleophiles such as amines or alcohols can replace the ethoxy group to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, alcohols, bases like sodium hydride (NaH)
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones
Reduction: Amine derivatives of the oxadiazole ring
Substitution: Amides, alternative esters
科学研究应用
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:
-
Medicinal Chemistry: : This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties. The presence of the oxadiazole ring is known to enhance biological activity.
-
Materials Science: : The compound’s unique electronic properties, due to the thiophene and oxadiazole rings, make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Biological Studies: : It is used in studies exploring enzyme inhibition and receptor binding, providing insights into its mechanism of action and potential therapeutic applications.
作用机制
The mechanism by which Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: The oxadiazole ring can interact with enzyme active sites, inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and leading to therapeutic effects.
相似化合物的比较
Ethyl 3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate can be compared with other compounds containing similar functional groups:
Ethyl 3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate: This compound has a phenyl group instead of a thiophene ring, which may alter its electronic properties and biological activity.
Mthis compound: The methyl ester variant may have different solubility and reactivity compared to the ethyl ester.
Ethyl 3-(5-(furan-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate: Replacing the thiophene ring with a furan ring can impact the compound’s stability and reactivity.
These comparisons highlight the unique aspects of this compound, particularly its electronic properties and potential biological activities.
属性
IUPAC Name |
ethyl 3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-18-13(17)16-5-3-9(7-16)11-14-12(19-15-11)10-4-6-20-8-10/h4,6,8-9H,2-3,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFIAEQYWDWRDGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(C1)C2=NOC(=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
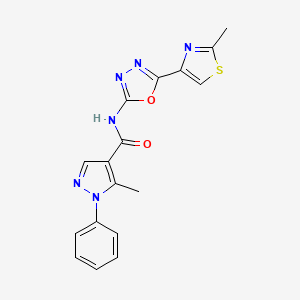


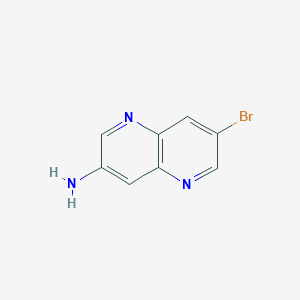
![N-[2-(oxan-4-ylsulfanyl)ethyl]-2-(6-oxo-1,6-dihydropyridazin-1-yl)acetamide](/img/structure/B2731600.png)
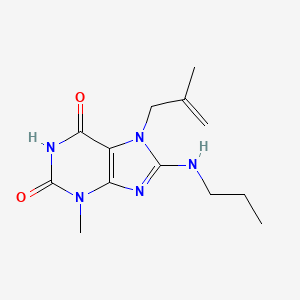
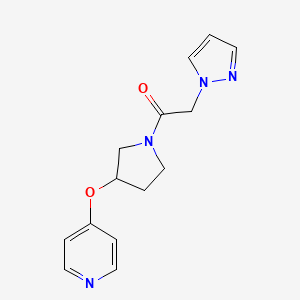
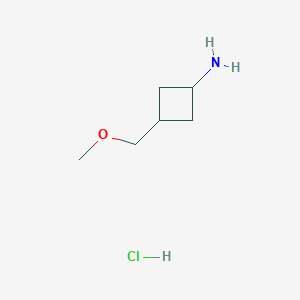

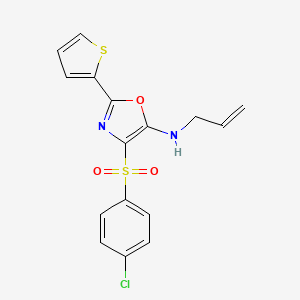
![5-Fluoro-2-[2-(piperidin-1-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2731612.png)
![8-Oxaspiro[4.5]decane-3-sulfonyl chloride](/img/structure/B2731614.png)
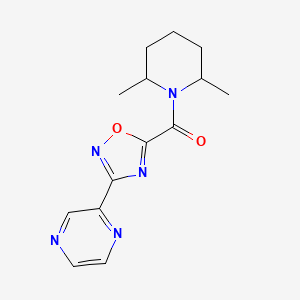
![7-(2-chlorobenzyl)-1-(3-hydroxypropyl)-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2731616.png)
